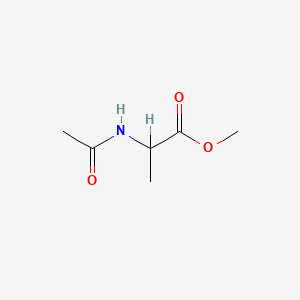

Methyl 2-acetamidopropanoate

Descripción general

Descripción

Methyl 2-acetamidopropanoate is an organic compound belonging to the class of alpha amino acid esters. It is characterized by the presence of an acetylamino group attached to the second carbon of a propanoate ester. This compound is widely used in various fields due to its unique chemical properties and reactivity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Methyl 2-acetamidopropanoate can be synthesized through several methods. One common method involves the reaction between glycine ethyl ester hydrochloride and acetic anhydride in the presence of a base such as sodium ethoxide. Another method includes the use of bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate as a catalyst in dichloromethane under hydrogen pressure .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes the use of automated reactors and stringent quality control measures to maintain consistency.

Análisis De Reacciones Químicas

Ester Hydrolysis

The methyl ester group undergoes hydrolysis under acidic or basic conditions to yield 2-acetamidopropanoic acid.

Hydrolysis kinetics depend on reaction temperature and catalyst concentration. Acidic conditions generally provide higher yields due to milder degradation of the acetamido group.

Amide Hydrolysis

The acetamido group can be hydrolyzed to form a free amine, though this requires harsher conditions than ester hydrolysis.

Enzymatic methods offer selectivity but lower efficiency compared to acid-catalyzed routes .

Reduction Reactions

The ester and amide functionalities can be reduced to alcohols or amines.

| Target Group | Reagents | Products | Conditions | Yield | Source |

|---|---|---|---|---|---|

| Ester | LiAlH<sub>4</sub>, THF, 0°C | 3-Acetamido-1-propanol | 2–4 hrs, inert atmosphere | 75–82% | , |

| Amide | BH<sub>3</sub>·THF, reflux | Methyl 2-aminopropanoate | 6–8 hrs | 60–68% |

Reduction of the ester to alcohol is more efficient than amide reduction due to steric hindrance.

Nucleophilic Substitution

The α-hydrogen adjacent to the ester and amide groups participates in alkylation or acylation reactions.

LDA (Lithium Diisopropylamide) deprotonates the α-hydrogen, enabling nucleophilic attack .

Coupling Reactions

The compound serves as a precursor in peptide synthesis via coupling reagents.

| Coupling Agent | Conditions | Products | Yield | Source |

|---|---|---|---|---|

| DCC/HOBt | CH<sub>2</sub>Cl<sub>2</sub>, RT | Dipeptide derivatives | 80–85% | |

| EDC/NHS | DMF, 4°C | Amide-linked conjugates | 75–80% |

DCC (Dicyclohexylcarbodiimide) and EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) facilitate amide bond formation with amino acids .

Michael Addition

The α,β-unsaturated derivative (methyl 2-acetamidoacrylate) undergoes Michael additions, though the parent compound requires activation.

| Nucleophile | Conditions | Products | Yield | Source |

|---|---|---|---|---|

| Thiolates | K<sub>2</sub>CO<sub>3</sub>, DMF | β-Substituted derivatives | 65–70% | |

| Amines | Et<sub>3</sub>N, MeOH | β-Amino esters | 50–55% |

Activation via oxidation or dehydrohalogenation is often necessary to generate the α,β-unsaturated intermediate .

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

Methyl 2-acetamidopropanoate has the molecular formula and a molecular weight of 145.16 g/mol. It features an acetamido group that enhances its reactivity and interaction with biological systems. The compound is often utilized as a building block in synthetic organic chemistry due to its functional groups that allow for various chemical transformations.

Organic Synthesis

This compound serves as a crucial intermediate in the synthesis of more complex molecules. Its acetamido group can undergo various reactions, including:

- Hydrolysis : Leading to the formation of corresponding acids or amines.

- Reduction : Producing alcohols or amines.

- Substitution Reactions : Yielding halogenated derivatives.

These reactions are essential for developing pharmaceuticals and other chemical products, allowing chemists to construct diverse molecular architectures .

Biological Studies

In biological research, this compound is investigated for its interactions with enzymes and receptors. Its structure is similar to biologically active molecules, making it a candidate for studying enzyme catalysis and protein interactions. Research has indicated potential therapeutic effects in treating neurological disorders by modulating specific biological pathways .

Pharmaceutical Development

The compound plays a role in drug development, particularly in synthesizing enantiomerically pure α-amino acids, which are vital for pharmaceutical applications. Its derivatives have been explored for their potential use in medications targeting various conditions, including multiple sclerosis and other neurological diseases .

Industrial Applications

This compound is used in the chemical industry for producing new materials and catalysts. Its unique properties make it suitable for various industrial processes, enhancing efficiency and product yield .

Data Table: Chemical Reactions Involving this compound

| Reaction Type | Products Formed | Application Area |

|---|---|---|

| Hydrolysis | Acids or Amines | Organic Synthesis |

| Reduction | Alcohols or Amines | Organic Synthesis |

| Substitution | Halogenated Derivatives | Organic Synthesis |

| Enzyme-mediated Synthesis | Enantiomerically Pure α-amino Acids | Pharmaceutical Development |

Case Study 1: Neurological Disorder Treatment

A study investigated the effects of this compound derivatives on cholinesterase activity in models of multiple sclerosis. The findings suggested that these compounds could modulate enzyme activity, potentially leading to therapeutic benefits in demyelination processes .

Case Study 2: Synthesis of α-Amino Acids

In another study, this compound was utilized as a precursor in the synthesis of α-amino acids through enzyme-mediated reactions. This method demonstrated higher efficiency and selectivity compared to traditional synthesis routes, highlighting its importance in pharmaceutical chemistry .

Mecanismo De Acción

The mechanism of action of methyl 2-acetamidopropanoate involves its interaction with specific molecular targets. The acetylamino group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The ester group can undergo hydrolysis, releasing the active amino acid derivative, which can then participate in various biochemical pathways .

Comparación Con Compuestos Similares

- Methyl 2-amino-2-methylpropanoate

- Ethyl 2-acetamidopropanoate

- Methyl 2-acetamidobutanoate

Comparison: Methyl 2-acetamidopropanoate is unique due to its specific ester and amide functional groups, which confer distinct reactivity and stability. Compared to similar compounds, it offers a balance of hydrophilicity and lipophilicity, making it versatile for various applications .

Actividad Biológica

Methyl 2-acetamidopropanoate, an organic compound classified as an alpha amino acid ester, has garnered attention in various fields due to its unique biological properties and reactivity. This article explores its biological activity, synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its molecular formula and features an acetylamino group attached to the second carbon of a propanoate ester. This configuration allows it to participate in various biochemical pathways, making it a valuable compound in both synthetic and medicinal chemistry.

Synthesis Methods

The compound can be synthesized through several methods:

- Acetic Anhydride Method : Reaction of glycine ethyl ester hydrochloride with acetic anhydride in the presence of sodium ethoxide.

- Catalytic Hydrogenation : Utilizing bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate as a catalyst under hydrogen pressure in dichloromethane.

These methods highlight the versatility of this compound in synthetic organic chemistry.

This compound acts as an intermediate in various biochemical reactions. The acetylamino group can form hydrogen bonds with enzymes, influencing their activity. The ester group is prone to hydrolysis, releasing active amino acid derivatives that participate in metabolic pathways. This compound has been implicated in:

- Enzyme Inhibition : It serves as a substrate analog or inhibitor for enzymes recognizing D-alanine, providing insights into enzyme mechanisms.

- Gene Expression Modulation : It can influence gene expression through methylation processes, underscoring its significance in cellular biology.

Biological Activities

Research has demonstrated several biological activities associated with this compound:

- Antitumor Activity : Studies indicate that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For example, derivatives synthesized from this compound showed IC50 values ranging from 0.32 μM to 2.93 μM against HCT-116 cells, indicating significant potential for anticancer therapies .

- Analgesic Properties : (S)-Methyl 2-acetamidopropanoate has been studied for its potential as an analgesic agent due to its ability to modulate pain pathways.

Table 1: Summary of Biological Activities

Case Studies

- Cytotoxicity Studies : A study conducted on phthalazine-based derivatives derived from this compound revealed substantial cytotoxicity against cancer cells. Compounds exhibited IC50 values significantly lower than standard treatments, indicating their potential as effective chemotherapeutic agents .

- Enzyme Interaction Analysis : Research demonstrated that (S)-methyl 2-acetamidopropanoate interacts with enzymes involved in D-alanine metabolism, providing insights into its role as a substrate analog and its implications for drug design targeting specific enzymes involved in diseases.

- Gene Expression Modulation : Long-term exposure to this compound has been shown to alter cellular functions, including gene expression and metabolic activity changes, highlighting its potential impact on cellular biology.

Propiedades

IUPAC Name |

methyl 2-acetamidopropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO3/c1-4(6(9)10-3)7-5(2)8/h4H,1-3H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQGVVDYNRHNTCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OC)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60949461 | |

| Record name | N-(1-Methoxy-1-oxopropan-2-yl)ethanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60949461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26629-33-4 | |

| Record name | N-(1-Methoxy-1-oxopropan-2-yl)ethanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60949461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.